![molecular formula C23H26ClN3O5S B2570078 N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride CAS No. 1321828-24-3](/img/structure/B2570078.png)
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O5S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride is a complex organic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C25H27ClN4O5S
- Molecular Weight : 531.0 g/mol
The structure includes a diethylamino group, a dioxolobenzothiazole moiety, and a benzodioxine core, which may contribute to its biological activities.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The binding of the compound to these targets can modulate their activity, leading to alterations in cellular signaling pathways and physiological responses.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. A study showed that compounds with similar structures demonstrated enhanced antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida tropicalis .
Compound | Antibacterial Activity | Antifungal Activity |
---|---|---|
Standard | +++ | +++ |
GG4 | +++ | ++ |
GG5 | ++ | + |
GG6 | - | + |
GG7 | - | ++ |
GG8 | - | - |
Note: +++ indicates strong activity; ++ moderate activity; + weak activity; - no activity.
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. Research on fluorinated derivatives has shown promising results in inhibiting cancer cell proliferation . The mechanism appears to involve interference with cell signaling pathways related to growth and apoptosis.
Case Studies
- Benzothiazole Derivatives : A study synthesized several benzothiazole derivatives and evaluated their activity against E. coli and C. tropicalis. The presence of electron-withdrawing groups significantly enhanced their antimicrobial effectiveness .
- Fluorinated Compounds : Research on fluorinated derivatives indicated that modifications could lead to increased potency against cancer cells while also exhibiting anti-angiogenic properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide hydrochloride?
- Methodological Answer : The synthesis typically involves coupling the benzothiazole-dioxolo moiety with the 2,3-dihydro-1,4-benzodioxine-3-carboxamide scaffold. A common approach includes:
Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amines under anhydrous conditions. For example, describes similar benzothiazole-3-carboxamide syntheses using ethanol as a solvent and reflux conditions (yields: 37–70%) .
Salt formation : Conversion to the hydrochloride salt via treatment with HCl gas or aqueous HCl, followed by recrystallization for purity.
Key characterization involves ¹H/¹³C NMR to confirm regiochemistry and HPLC-MS to verify purity.
Q. How is structural ambiguity resolved in compounds containing fused dioxolo-benzothiazole systems?
- Methodological Answer :
- 2D NMR techniques (e.g., COSY, HSQC, HMBC) are critical for assigning proton-proton correlations and differentiating between regioisomers.
- X-ray crystallography provides definitive structural confirmation, particularly for verifying the position of the dioxolo group on the benzothiazole ring .
- Infrared spectroscopy (IR) identifies functional groups like carbonyl (C=O) and secondary amines (N-H bending), as demonstrated in for related compounds .
Advanced Research Questions
Q. What strategies are employed to analyze contradictory bioactivity data in benzodioxine-benzothiazole hybrids?
- Methodological Answer :
- Dose-response studies : Replicate experiments across multiple cell lines or in vivo models to assess consistency (e.g., highlights antihepatotoxic activity in benzodioxane derivatives, but variability may arise due to metabolic differences) .
- Computational docking : Compare binding affinities of the compound with homologous targets (e.g., enzymes or receptors) to identify off-target effects. Tools like AutoDock Vina or Schrödinger Suite are used for this purpose .
- Metabolite profiling : Use LC-MS/MS to detect degradation products or active metabolites that may explain discrepancies.
Q. How can computational modeling optimize the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 predict absorption, distribution, and toxicity. For example, the diethylaminoethyl group may enhance solubility but increase CNS penetration risks.
- Molecular dynamics simulations : Assess stability of the hydrochloride salt in physiological conditions (e.g., solvation free energy calculations). discusses AI-driven optimization of chemical processes, which can be adapted here .
- QSAR modeling : Correlate structural features (e.g., substituents on the benzodioxine ring) with activity data from analogues (see for benzoxazole derivatives) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this class of compounds?
- Methodological Answer :
- Fragment-based design : Synthesize derivatives with systematic modifications (e.g., replacing diethylaminoethyl with dimethylaminopropyl) and test against a panel of biological targets.
- High-throughput screening (HTS) : Use automated platforms to evaluate cytotoxicity, enzyme inhibition, or receptor binding.
- Comparative pharmacophore mapping : Overlay active and inactive analogues to identify critical hydrogen-bond acceptors/donors (e.g., the dioxolo oxygen atoms). ’s synthesis of substituted benzothiazoles provides a template for SAR workflows .
Pharmacological and Mechanistic Questions
Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?
- Methodological Answer :
- Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
- Kinase inhibition profiling : Screen against a kinase panel (e.g., EGFR, VEGFR) using fluorescence polarization. ’s approach for dihydrobenzoxazole derivatives can be adapted .
Q. How does the hydrochloride salt influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility studies : Compare free base vs. hydrochloride salt in buffers (pH 1–7.4) using shake-flask or HPLC methods.
- Stability testing : Accelerated degradation studies under heat/humidity (ICH guidelines) with HPLC monitoring.
- Salt disproportionation analysis : Use Raman spectroscopy or PXRD to detect phase changes during storage.
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S.ClH/c1-3-25(4-2)9-10-26(22(27)20-13-28-16-7-5-6-8-17(16)31-20)23-24-15-11-18-19(30-14-29-18)12-21(15)32-23;/h5-8,11-12,20H,3-4,9-10,13-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPXABQGWYDNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4COC5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。